An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dinitrobenzyl Chloride
An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dinitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrobenzyl chloride is a nitroaromatic compound of significant interest in chemical synthesis and biological research. Its reactivity, driven by the presence of two nitro groups and a benzylic chloride, makes it a versatile intermediate for the synthesis of various organic molecules. In the realm of drug development, its potent ability to induce contact hypersensitivity has rendered it a valuable tool for studying immune responses and the signaling pathways that govern inflammation. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant biological activities of 2,4-Dinitrobenzyl chloride, with a focus on its interaction with key cellular signaling pathways.
Chemical Identity and Properties
2,4-Dinitrobenzyl chloride, also known as 1-(chloromethyl)-2,4-dinitrobenzene, is a yellow crystalline solid.[1] The presence of the electron-withdrawing nitro groups significantly influences its chemical behavior, enhancing the reactivity of the benzylic chloride towards nucleophilic substitution.[1]
Quantitative Data
The key physicochemical properties of 2,4-Dinitrobenzyl chloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂O₄ | |
| Molecular Weight | 216.58 g/mol | |
| Melting Point | 34-36 °C (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Density | ~1.538 g/cm³ | [2] |
| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C, calculated). | [2] |
| CAS Number | 610-57-1 | |
| InChI | 1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])CCl |
Chemical Structure
The structure of 2,4-Dinitrobenzyl chloride is characterized by a benzene (B151609) ring substituted with a chloromethyl group at position 1, and two nitro groups at positions 2 and 4. The spatial arrangement of these functional groups dictates the molecule's reactivity and electronic properties.
Experimental Protocols
Synthesis of 2,4-Dinitrobenzyl Chloride
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Nitration of Toluene to 2,4-Dinitrotoluene (B133949): This is a standard electrophilic aromatic substitution reaction. Toluene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions are controlled to favor the formation of the dinitro-substituted product.
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Free-Radical Chlorination of 2,4-Dinitrotoluene: The methyl group of 2,4-dinitrotoluene can be chlorinated to a chloromethyl group via a free-radical chain reaction. This is typically achieved by treating the 2,4-dinitrotoluene with a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN).
It is crucial to note that this is a generalized procedure, and the specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for safety and yield.
Purification
Purification of the crude 2,4-Dinitrobenzyl chloride product would typically be achieved by recrystallization . A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration.
Analytical Characterization
The identity and purity of synthesized 2,4-Dinitrobenzyl chloride can be confirmed using a variety of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the nitro groups (typically strong absorptions around 1530 and 1350 cm⁻¹) and the C-Cl bond.
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Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that can further aid in structural elucidation.
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Melting Point Analysis: A sharp melting point range close to the literature value (34-36 °C) would indicate a high degree of purity.
Biological Activity and Signaling Pathways
2,4-Dinitrobenzyl chloride and its close analog, 2,4-dinitrochlorobenzene (DNCB), are well-known haptens, small molecules that can elicit an immune response only when attached to a large carrier such as a protein. This property makes them invaluable in immunological research, particularly in the study of contact hypersensitivity, a form of delayed-type hypersensitivity.
The biological effects of 2,4-Dinitrobenzyl chloride are mediated through the activation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]
Upon entering the skin, 2,4-Dinitrobenzyl chloride covalently binds to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are recognized by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells. This recognition triggers a cascade of intracellular signaling events.
The activation of cell surface receptors on APCs leads to the phosphorylation and activation of the MAPK cascade, involving kinases such as JNK and p38. Concurrently, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. The release of NF-κB allows its translocation to the nucleus.
In the nucleus, activated transcription factors, including AP-1 (a downstream target of the MAPK pathway) and NF-κB, bind to their respective DNA response elements in the promoter regions of target genes. This results in the transcription and translation of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. These molecules orchestrate the recruitment and activation of other immune cells, leading to the characteristic inflammatory response of contact hypersensitivity.
Applications in Drug Development
The ability of 2,4-Dinitrobenzyl chloride to reliably induce an inflammatory response makes it a critical tool in preclinical drug development for:
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Screening of Anti-inflammatory Agents: It is used to create animal models of contact dermatitis, which can then be used to test the efficacy of novel anti-inflammatory and immunomodulatory drugs.
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Mechanistic Studies: By studying the signaling pathways activated by 2,4-Dinitrobenzyl chloride, researchers can gain a deeper understanding of the molecular mechanisms of inflammation and identify new potential drug targets.
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Predictive Toxicology: It can be used as a positive control in assays designed to assess the skin sensitization potential of new chemical entities.
Conclusion
2,4-Dinitrobenzyl chloride is a molecule with significant utility in both synthetic chemistry and biomedical research. Its well-defined chemical properties and structure, coupled with its robust biological activity in activating the MAPK and NF-κB signaling pathways, solidify its role as a valuable tool for researchers and drug development professionals. A thorough understanding of its characteristics is essential for its safe and effective application in the laboratory and for the interpretation of experimental results in the quest for new therapeutic interventions for inflammatory diseases.
